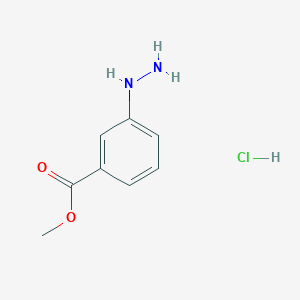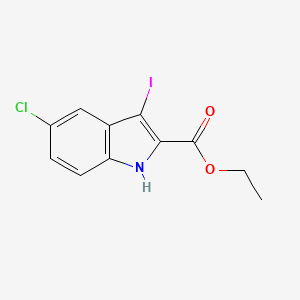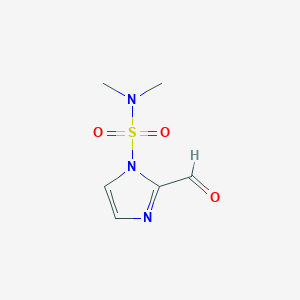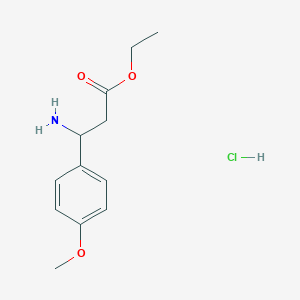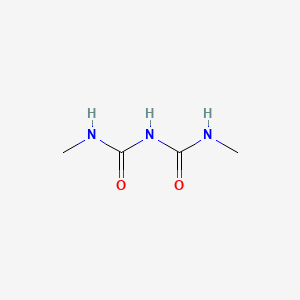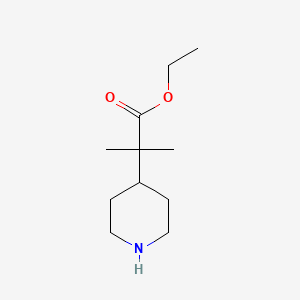
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate
概要
説明
Ethyl 2-methyl-2-(piperidin-4-YL)propanoate hydrochloride is a compound with the CAS Number: 243836-26-2 . It has a molecular weight of 235.75 and its IUPAC name is ethyl 2-methyl-2-(4-piperidinyl)propanoate hydrochloride .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H21NO2.ClH/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9;/h9,12H,4-8H2,1-3H3;1H . This indicates that the compound has a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More specific physical and chemical properties were not found in the search results.科学的研究の応用
Biodegradation and Environmental Fate
- Biodegradation and Fate of Ethyl tert-Butyl Ether (ETBE) in Soil and Groundwater : This review focuses on the biodegradation pathways and fate of ETBE, an ether compound used as a gasoline oxygenate. It highlights the aerobic and anaerobic degradation processes, identifies microorganisms capable of degrading ETBE, and discusses the influence of co-contaminants on its biodegradation. The paper suggests potential for bioaugmentation and biostimulation strategies to enhance ETBE degradation in contaminated sites (Thornton et al., 2020).
Pharmacological Interactions
- Chemistry, Pharmacokinetics, Pharmacodynamics of Bilastine : Although focused on Bilastine, a histamine H1 receptor antagonist, this review provides insights into the chemical structure-activity relationships and analytical methods used for quantification in biological matrices. Such information might be relevant for studying similar compounds (Sharma et al., 2021).
Cytochrome P450 Enzyme Interactions
- Chemical Inhibitors of Cytochrome P450 Isoforms : This research provides a comprehensive review of chemical inhibitors for various CYP450 isoforms, including their potency and selectivity. Understanding these interactions is crucial for drug metabolism studies and predicting drug-drug interactions, which could be relevant for compounds like Ethyl 2-methyl-2-(piperidin-4-YL)propanoate (Khojasteh et al., 2011).
Chemical Synthesis and Industrial Applications
- Graphical Synthetic Routes of Vandetanib : This paper discusses the synthesis routes of Vandetanib, providing insights into chemical synthesis strategies that could be applicable to similar compounds. It includes steps like substitution, deprotection, and methylation, highlighting potential industrial production methods (Mi, 2015).
Safety and Hazards
将来の方向性
Piperidines and their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant potential for future research and development in this area.
特性
IUPAC Name |
ethyl 2-methyl-2-piperidin-4-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-4-14-10(13)11(2,3)9-5-7-12-8-6-9/h9,12H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXQUKTMPHDAHMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)C1CCNCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3108593.png)
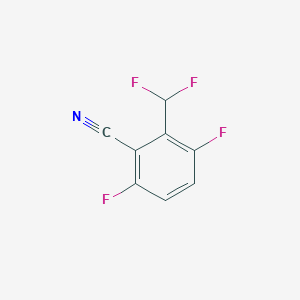
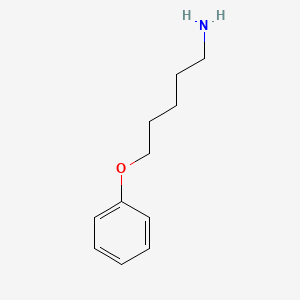
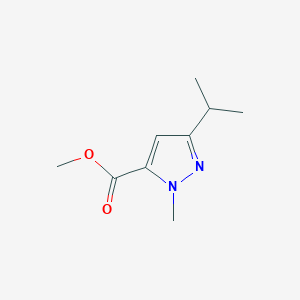
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-4-(methylsulfanyl)butanoate](/img/structure/B3108624.png)
